methyl 3-(2H-1,3-benzodioxol-5-yl)-4-oxo-2-(4-phenylpiperazin-1-yl)-3,4-dihydroquinazoline-7-carboxylate
Description
Methyl 3-(2H-1,3-benzodioxol-5-yl)-4-oxo-2-(4-phenylpiperazin-1-yl)-3,4-dihydroquinazoline-7-carboxylate is a synthetic quinazoline derivative featuring a benzodioxole moiety, a phenylpiperazine group, and a methyl carboxylate ester. Such structural features are critical in drug design, as chirality can dictate binding affinity to biological targets, as highlighted by Pasteur’s foundational work on molecular asymmetry .
The compound’s quinazoline core is a privileged scaffold in medicinal chemistry, often associated with kinase inhibition, antimicrobial activity, or anticancer properties. The phenylpiperazine group may enhance solubility and receptor interactions, while the benzodioxole ring could modulate metabolic stability .
Properties
IUPAC Name |
methyl 3-(1,3-benzodioxol-5-yl)-4-oxo-2-(4-phenylpiperazin-1-yl)quinazoline-7-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N4O5/c1-34-26(33)18-7-9-21-22(15-18)28-27(30-13-11-29(12-14-30)19-5-3-2-4-6-19)31(25(21)32)20-8-10-23-24(16-20)36-17-35-23/h2-10,15-16H,11-14,17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKXXZQYMEVROHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)N3CCN(CC3)C4=CC=CC=C4)C5=CC6=C(C=C5)OCO6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(2H-1,3-benzodioxol-5-yl)-4-oxo-2-(4-phenylpiperazin-1-yl)-3,4-dihydroquinazoline-7-carboxylate typically involves multiple steps. One common method starts with the preparation of the piperidine derivative, followed by the introduction of the benzoyl group and finally the morpholine ring. The reaction conditions often require the use of catalysts and specific solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
methyl 3-(2H-1,3-benzodioxol-5-yl)-4-oxo-2-(4-phenylpiperazin-1-yl)-3,4-dihydroquinazoline-7-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles such as amines and alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
methyl 3-(2H-1,3-benzodioxol-5-yl)-4-oxo-2-(4-phenylpiperazin-1-yl)-3,4-dihydroquinazoline-7-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 3-(2H-1,3-benzodioxol-5-yl)-4-oxo-2-(4-phenylpiperazin-1-yl)-3,4-dihydroquinazoline-7-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues and Functional Group Variations
The compound’s closest analogues include:
Quinazoline derivatives with substituted piperazines : E.g., compounds with morpholine or thiomorpholine instead of phenylpiperazine. These substitutions alter lipophilicity and hydrogen-bonding capacity.
Benzodioxole-containing analogues : Compounds retaining the benzodioxole group but varying in the quinazoline substituents (e.g., halogenated or alkylated variants).
Methyl carboxylate vs. free carboxylic acid derivatives : Hydrolysis of the ester group could convert the compound into a more polar metabolite, affecting bioavailability.
Table 1: Key Structural Differences and Implications
| Compound Feature | Methyl 3-(2H-1,3-Benzodioxol-5-yl)-... | Morpholine-Quinazoline Analogue | Benzodioxole-Free Quinazoline |
|---|---|---|---|
| Piperazine Substituent | 4-Phenylpiperazine | Morpholine | None |
| Benzodioxole Presence | Yes | Yes | No |
| Ester/Carboxylic Acid | Methyl ester | Methyl ester | Carboxylic acid |
| Predicted LogP | ~3.5 (moderate lipophilicity) | ~2.8 (lower lipophilicity) | ~1.2 (high polarity) |
| Chirality | Potential chiral centers | Achiral | Achiral |
Environmental and Metabolic Stability
- Volatility: Unlike volatile organic compounds (VOCs) studied in consumer products , this compound is non-volatile due to its high molecular weight and polar groups.
- Degradation : The ester group may hydrolyze in aqueous environments, as observed in environmental monitoring of similar esters .
Biological Activity
Methyl 3-(2H-1,3-benzodioxol-5-yl)-4-oxo-2-(4-phenylpiperazin-1-yl)-3,4-dihydroquinazoline-7-carboxylate, a compound belonging to the quinazoline family, has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Profile
| Property | Value |
|---|---|
| Molecular Formula | C22H22N4O4 |
| Molecular Weight | 394.44 g/mol |
| CAS Number | Not specified |
| LogP | 3.922 |
| Hydrogen Bond Acceptors | 8 |
| Hydrogen Bond Donors | 2 |
1. Anticancer Activity
Quinazoline derivatives are well-documented for their anticancer properties. This compound has shown promising results in inhibiting various cancer cell lines. For instance, studies indicate that quinazoline compounds can inhibit the growth of non-small cell lung cancer (NCI-H522) and breast cancer (MCF7) with GI50 values in the micromolar range . The mechanism often involves the inhibition of key signaling pathways such as EGFR and HER2.
3. Neuropharmacological Effects
The incorporation of piperazine moieties in quinazolines is linked to neuropharmacological activities, including anxiolytic and antidepressant effects. Compounds similar to methyl 3-(2H-1,3-benzodioxol-5-yl)-4-oxo have been evaluated for their ability to modulate neurotransmitter systems, particularly serotonin and dopamine receptors .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Kinases: Quinazolines often act as ATP analogs, inhibiting kinases involved in cell proliferation.
- Receptor Modulation: The piperazine group can enhance binding affinity to various receptors (e.g., serotonin receptors), influencing neurotransmission.
Case Study 1: Anticancer Efficacy
A study evaluated the efficacy of a related quinazoline derivative on various cancer cell lines. The results indicated that the compound significantly inhibited cell proliferation through apoptosis induction and cell cycle arrest at the G1 phase . This highlights the potential of methyl 3-(2H-1,3-benzodioxol-5-yl)-4-oxo as a candidate for further anticancer drug development.
Case Study 2: Neuropharmacological Assessment
In an animal model assessing anxiety-like behavior, a related compound demonstrated significant anxiolytic effects compared to control groups. This suggests that modifications in the benzodioxole structure can enhance neuroactive properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
